molecular formula C13H12O B1581775 3-Methoxybiphenyl CAS No. 2113-56-6

3-Methoxybiphenyl

Cat. No. B1581775
Key on ui cas rn: 2113-56-6
M. Wt: 184.23 g/mol
InChI Key: KQMIWCAOEFUBQK-UHFFFAOYSA-N
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Patent
US06762330B2

Procedure details

A 100 mL of reactor equipped with magnetic stir bar was charged with 150 mg (0.161 mmol) of {[(t-Bu)2P(OH)]2PdCl}2 (from Experiment 7), 1.43 g (10.0 mmol) of 3-chloroanisole, 1.83 g (15.0 mmol) of PhB(OH)2 and 4.56 g (30.0 mmol) of CsF in 30.0 mL of DME. The resulting mixture was refluxed for 12 h until the starting material was completely consumed as judged by TLC. The reaction was cooled to room temperature, transferred to a separatory funnel, and diluted with 300 mL of diethyl ether. The layers were separated, and organic layer was washed with H2O (2×100 mL), brine (100 mL), and dried over mgSO4, filtered, and the ether and dioxane removed from the filtrate by rotary evaporation. The resulting residue was chromatographed on silicon gel using 2% EtOAc/hexane as eluant. The eluate was concentrated by rotary evaporation followed by high vacuum to give 1.73 g (94% yield) of 3-phenylanisole.
[Compound]
Name
{[(t-Bu)2P(OH)]2PdCl}2
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
4.56 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[F-].[Cs+]>COCCOC>[C:10]1([C:2]2[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
{[(t-Bu)2P(OH)]2PdCl}2
Quantity
150 mg
Type
reactant
Smiles
Name
Quantity
1.43 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)OC
Name
Quantity
1.83 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
4.56 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
30 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL of reactor equipped with magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 12 h until the starting material
Duration
12 h
CUSTOM
Type
CUSTOM
Details
was completely consumed
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
ADDITION
Type
ADDITION
Details
diluted with 300 mL of diethyl ether
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
organic layer was washed with H2O (2×100 mL), brine (100 mL)
CUSTOM
Type
CUSTOM
Details
dried over mgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ether and dioxane removed from the filtrate by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed on silicon gel
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(C=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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